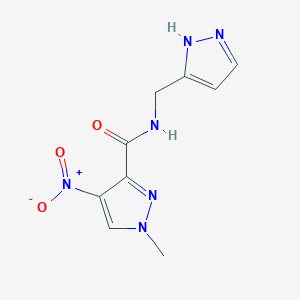![molecular formula C16H15ClF3N5O2S B10961929 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10961929.png)
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHClFNOS
IUPAC Name: 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanamide
The compound contains a trifluoromethyl group (-CF3) and a pyrazole ring, making it intriguing for medicinal and chemical applications.
Preparation Methods
Synthetic Routes:: The synthesis typically starts with 2,6-dichloro-4-trifluoromethyl aniline, which undergoes diazotization to form the diazonium salt. This intermediate then reacts with diethyl cyanoacetate to yield 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole .
Industrial Production:: Industrial-scale production methods involve optimizing reaction conditions, scaling up the synthetic steps, and ensuring high purity. specific industrial processes for this compound may not be widely documented.
Chemical Reactions Analysis
Reactions::
Oxidation: The trifluoromethyl group can participate in oxidation reactions.
Substitution: The chloro and methyl groups are potential sites for substitution reactions.
Reduction: Reduction of the cyano group may be explored.
Oxidation: Oxidizing agents like KMnO or HO.
Substitution: Alkylating agents (e.g., alkyl halides).
Reduction: Reducing agents (e.g., LiAlH).
Major Products:: The major products depend on the specific reactions performed. Potential derivatives include substituted pyrazoles, amides, and thienopyrimidines.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).
Chemistry: Explore its reactivity and design new derivatives.
Industry: Consider its use in materials science (e.g., organic electronics).
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to unravel its effects.
Properties
Molecular Formula |
C16H15ClF3N5O2S |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C16H15ClF3N5O2S/c1-6-5-10-14(28-6)21-9(4)25(15(10)27)23-13(26)8(3)24-7(2)11(17)12(22-24)16(18,19)20/h5,8H,1-4H3,(H,23,26) |
InChI Key |
FXVZKJGOBPLLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(C)N3C(=C(C(=N3)C(F)(F)F)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B10961849.png)

![N-[6-iodo-2-(5-methylfuran-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10961852.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-bromo-8-quinolinyl)-2-furamide](/img/structure/B10961857.png)

![1-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961877.png)
![4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961888.png)
![1-butyl-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10961893.png)
![4-ethyl-3-[(2-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10961900.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B10961904.png)
![(5Z)-1,4-Dimethyl-2,6-dioxo-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B10961907.png)
![(5-Chlorothiophen-2-yl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10961912.png)
![4-chloro-N-[(1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1H-pyrazol-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10961918.png)
